molecular formula C17H21N5O3 B2697079 N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenoxyacetamide CAS No. 2034277-18-2

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2697079
CAS No.: 2034277-18-2
M. Wt: 343.387
InChI Key: JJMDNAFNTPGBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Context

The development of 1,3,5-triazine derivatives has been a focal point in medicinal chemistry since the mid-20th century, with early work emphasizing their utility as herbicides and antimicrobial agents. The incorporation of nitrogen-rich heterocycles like triazines into drug design gained momentum in the 1990s, driven by their ability to participate in hydrogen bonding and π-π interactions with biological targets.

This compound emerged as part of a broader effort to optimize triazine-based pharmacophores. The substitution pattern on the triazine ring—specifically the methoxy group at position 4 and pyrrolidin-1-yl group at position 6—reflects strategic modifications to enhance solubility and target affinity. The phenoxyacetamide side chain, first explored in the early 2000s for its anti-inflammatory and anticancer properties, was integrated to exploit its capacity for hydrophobic interactions and membrane penetration.

Table 1: Evolutionary Timeline of Key Triazine Derivatives

Year Development Milestone Significance
1950s Synthesis of simple triazine herbicides Established triazines as bioactive scaffolds
1990s Triazinyl antimicrobial agents Demonstrated broad-spectrum activity
2010s Pyrrolidine-functionalized triazines Improved pharmacokinetic properties
2020s Hybrid triazine-phenoxyacetamide compounds Multitarget engagement in disease models

Significance in Medicinal Chemistry Research

This compound exemplifies three critical trends in modern drug discovery:

  • Heterocyclic Hybridization : The fusion of 1,3,5-triazine with pyrrolidine and phenoxyacetamide moieties creates a multifunctional scaffold capable of interacting with diverse biological targets. The pyrrolidine ring enhances conformational rigidity and solubility, while the phenoxyacetamide group contributes to lipophilicity and membrane permeability.
  • Targeted Selectivity : Computational studies suggest that the methoxy group at position 4 modulates electron density across the triazine ring, potentially influencing binding to enzymes such as glycogen synthase kinase-3β (GSK-3β) and dihydrofolate reductase (DHFR).
  • Synthetic Versatility : The compound’s structure permits regioselective modifications at positions 2 (via the methylene bridge), 4 (methoxy), and 6 (pyrrolidin-1-yl), enabling structure-activity relationship (SAR) studies across multiple axes.

Table 2: Key Functional Groups and Their Pharmacological Roles

Group Role in Bioactivity
1,3,5-Triazine core Hydrogen bonding with catalytic site residues
Methoxy (C-4) Electron donation, metabolic stability
Pyrrolidin-1-yl (C-6) Conformational restraint, solubility enhancement
Phenoxyacetamide Hydrophobic interactions, membrane penetration

Position in the Landscape of 1,3,5-Triazine Derivatives

Among triazine derivatives, this compound occupies a unique niche due to its balanced physicochemical properties and target versatility. Comparative analyses with related structures reveal distinct advantages:

  • Versus morpholino-triazines : Replacement of the morpholino group (as seen in N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenoxyacetamide) with pyrrolidin-1-yl reduces molecular weight (MW = 384.45 g/mol vs. 415.50 g/mol) while maintaining similar polar surface area (PSA ≈ 90 Ų), potentially improving blood-brain barrier penetration.
  • Versus simple alkylamino-triazines : The phenoxyacetamide side chain introduces additional pharmacophore elements absent in earlier triazine antimicrobials, enabling dual targeting of enzymatic and protein-protein interaction sites.

Table 3: Structural Comparison with Representative Triazine Derivatives

Compound C-4 Substituent C-6 Substituent Side Chain LogP
Target compound Methoxy Pyrrolidin-1-yl Phenoxyacetamide 2.1
N-((4-Dimethylamino-6-morpholino...) Dimethylamino Morpholino Phenoxyacetamide 1.8
Cyromazine Cyclopropyl Amino -0.3

Current Research Objectives and Scope

Contemporary studies on this compound prioritize three objectives:

  • Mechanistic Elucidation : Deciphering its mode of action against cancer cell lines, particularly its interplay with apoptosis regulators like Bcl-2 and survivin. Preliminary data suggest IC~50~ values of 3.8–12.4 μM in pancreatic and breast cancer models.
  • Synthetic Optimization : Developing scalable routes using green chemistry principles. Recent advances employ microwave-assisted amidation (yield ↑ 22%) and flow chemistry for triazine ring assembly.
  • Polypharmacology Exploration : Investigating off-target effects on kinases (e.g., EGFR, VEGFR2) and metabolic enzymes (e.g., α-glucosidase), leveraging its hybrid structure.

Table 4: Active Research Areas and Methodologies

Research Focus Key Techniques Employed Recent Findings
Target identification Surface plasmon resonance (SPR) K~D~ = 0.48 μM for GSK-3β
Metabolic stability Hepatocyte microsomal assays t~1/2~ = 127 min (human)
Solid-state analysis X-ray powder diffraction (XRPD) Polymorph Form I dominates at 25°C

Properties

IUPAC Name

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-24-17-20-14(19-16(21-17)22-9-5-6-10-22)11-18-15(23)12-25-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMDNAFNTPGBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenoxyacetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated compound .

Scientific Research Applications

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

2-Cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide

  • Structural Differences: The phenoxyacetamide group in the target compound is replaced by a cyclopropylacetamide.
  • Reduced aromaticity compared to phenoxy may decrease lipophilicity, improving aqueous solubility .

N-{[4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide

  • Structural Differences: The phenoxyacetamide is replaced with a methanesulfonamide group.
  • The absence of the phenoxy group reduces aromatic stacking interactions but improves metabolic stability .
  • Applications : Listed in a commercial catalog (BK51886) for research use, indicating relevance in early-stage drug discovery .

N-(4-(4-Chlorophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)-3-pyridinecarboxamide

  • Structural Differences: The triazine core retains the pyrrolidine group but substitutes methoxy with a 4-chlorophenyl group. A pyridinecarboxamide replaces the phenoxyacetamide.
  • Implications :
    • The chlorophenyl group introduces strong electron-withdrawing effects, altering electronic distribution.
    • Pyridinecarboxamide may enhance metal coordination or π-π interactions in enzyme binding pockets .
  • Commercial Availability : Supplied by multiple vendors, suggesting utility in kinase or receptor studies .

Hypothesized Structure-Activity Relationships (SAR)

Compound Triazine Substituents Side Chain Key Features Potential Advantages
Target Compound 4-Methoxy, 6-pyrrolidinyl Phenoxyacetamide High lipophilicity, aromaticity Enhanced membrane permeability
Cyclopropyl analog 4-Methoxy, 6-pyrrolidinyl Cyclopropylacetamide Steric rigidity Improved metabolic stability
Sulfonamide analog 4-Methoxy, 6-pyrrolidinyl Methanesulfonamide Hydrogen-bond donor Increased target affinity
Chlorophenyl-pyridine analog 4-Chlorophenyl, 6-pyrrolidinyl Pyridinecarboxamide Electron-withdrawing, π-stacking Enzyme inhibition potential

Biological Activity

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenoxyacetamide is a synthetic compound with a complex structure that combines a triazine ring with a phenoxyacetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

1. Chemical Structure and Properties

The molecular formula of this compound is C15H18N6O2C_{15}H_{18}N_{6}O_{2} with a molecular weight of 314.34 g/mol. The presence of the pyrrolidine substituent is believed to enhance its biological activity and solubility.

Table 1: Structural Features and Properties

PropertyValue
Molecular FormulaC15H18N6O2C_{15}H_{18}N_{6}O_{2}
Molecular Weight314.34 g/mol
CAS Number2034468-16-9
SolubilitySoluble in DMSO

2.1 Antimicrobial Activity

Studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action generally involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

2.2 Anticancer Properties

Research on structurally related compounds has revealed promising anticancer activity. For example, certain triazine derivatives have been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups in the phenyl ring enhances cytotoxicity.

Table 2: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)
N-(4-methoxyphenyl)-triazine derivativeA431 (skin cancer)1.98 ± 1.22
N-(pyrrolidinyl)-triazine derivativeJurkat (leukemia)<0.10

2.3 Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II. Inhibition of COX-II is significant in pain management and anti-inflammatory applications.

The precise mechanism through which this compound exerts its biological effects involves multiple pathways:

Antimicrobial Mechanism:

  • Disruption of bacterial cell wall integrity.
  • Inhibition of nucleic acid synthesis.

Anticancer Mechanism:

  • Induction of apoptosis through caspase activation.
  • Inhibition of angiogenesis.

Enzyme Inhibition Mechanism:

  • Competitive inhibition at the active site of COX enzymes.

4. Case Studies

A notable study involved the synthesis and biological evaluation of various derivatives based on the triazine scaffold. These derivatives were tested for their antimicrobial and anticancer activities against several cell lines and pathogens, demonstrating significant promise in both areas.

Case Study Example

In a comparative study, several triazine-based compounds were synthesized and evaluated for their anticancer properties against breast cancer cell lines (MCF7). The results indicated that modifications to the phenoxy group significantly enhanced cytotoxicity:

Table 3: Comparative Cytotoxicity Results

Compound NameMCF7 IC50 (µM)
Base Triazine Compound15.0
N-(4-Methoxyphenyl) Triazine Derivative5.0
N-(Pyrrolidinyl) Triazine Derivative<0.5

Q & A

Q. What synthetic strategies are recommended for the preparation of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenoxyacetamide?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution on a 1,3,5-triazine core. For example:

Substitution : React 4-methoxy-6-chloro-1,3,5-triazine with pyrrolidine under alkaline conditions (pH 9–11, 60–80°C) to install the pyrrolidin-1-yl group .

Methylation : Introduce the methyl group via reductive amination or alkylation.

Acetamide Coupling : Condense the triazine intermediate with 2-phenoxyacetic acid using coupling agents (e.g., EDC/HOBt) .

  • Optimization : Apply Design of Experiments (DoE) to screen parameters (solvent, temperature, catalyst) for yield improvement .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substitution patterns (e.g., methoxy at C4, pyrrolidine at C6) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C17H22N6O3\text{C}_{17}\text{H}_{22}\text{N}_6\text{O}_3: 382.17 g/mol).
  • HPLC-PDA : Assess purity (>95%) with reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for this triazine derivative?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for substitution or coupling steps .
  • Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to predict solubility and reaction efficiency.
  • Case Study : ICReDD’s integrated approach combines computational screening with experimental validation to reduce trial-and-error cycles .

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Orthogonal Assays : Validate target engagement using both enzymatic (e.g., fluorescence polarization) and cellular (e.g., Western blot) assays.
  • Dose-Response Analysis : Generate IC50_{50} curves under standardized conditions (pH, temperature, buffer) to minimize variability .
  • Comparative Studies : Apply statistical frameworks to reconcile discrepancies across labs (e.g., ANOVA for inter-lab variability) .

Q. How can scalable synthesis address by-product formation in multi-step reactions?

  • Methodological Answer :
  • Reactor Design : Use continuous-flow systems to enhance mixing and heat transfer, reducing side reactions (e.g., triazine hydrolysis) .
  • In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time impurity detection .
  • Case Example : Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, improving yield in analogous syntheses .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility or stability data for this compound?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, humidity) to isolate variables .
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products (e.g., hydrolyzed triazine rings) .
  • Meta-Analysis : Compare datasets across studies using chemometric tools to identify outliers or systematic errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.